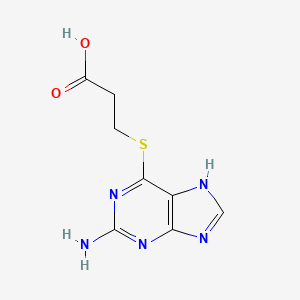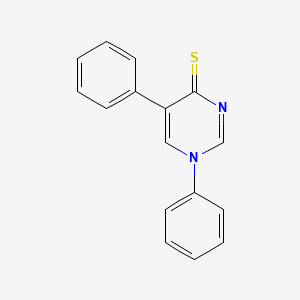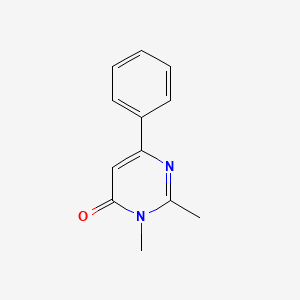![molecular formula C11H7N3O2 B12919840 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 15832-30-1](/img/structure/B12919840.png)
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system comprising an isoxazole ring and a pyrimidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
The mechanism of action of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within cells. One proposed mechanism is the induction of apoptosis in cancer cells through the elevation of intracellular reactive oxygen species (ROS). This leads to the alteration of mitochondrial membrane potential, ultimately triggering cell death . The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
3-Phenylisoxazole: Shares the isoxazole ring but lacks the fused pyrimidine ring.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine have similar biological activities but different structural features.
Isoxazoline Derivatives: These compounds have a similar isoxazole ring but differ in the saturation of the ring system.
Uniqueness
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent, particularly in cancer treatment, where it has shown promising results in inducing apoptosis in various cancer cell lines .
特性
CAS番号 |
15832-30-1 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
3-phenyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N3O2/c15-10-8-9(7-4-2-1-3-5-7)14-16-11(8)13-6-12-10/h1-6H,(H,12,13,15) |
InChIキー |
VDZPDZOUXAGXOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


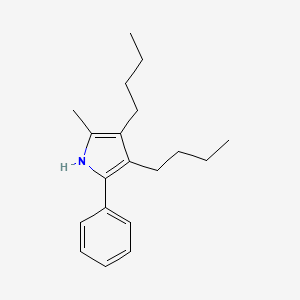
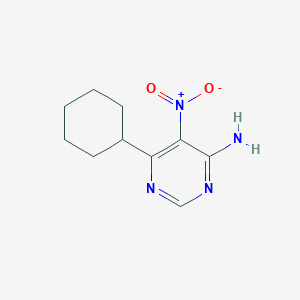
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
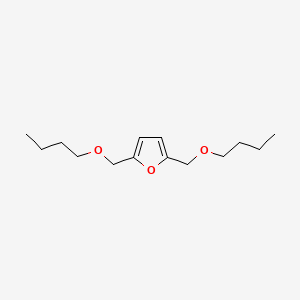
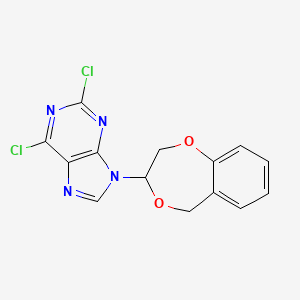
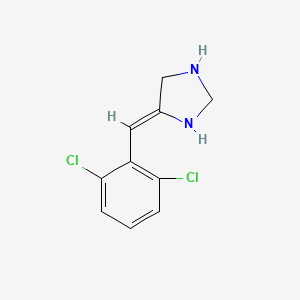
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
